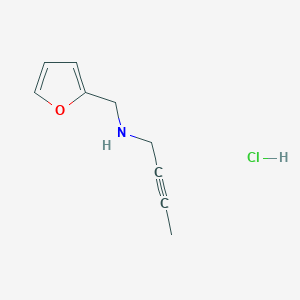

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of But-2-ynyl-furan-2-ylmethyl-amine hydrochloride involves several steps. One common synthetic route includes the reaction of furan-2-carbaldehyde with but-2-ynylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Lead Compound for Drug Development

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride has been identified as a promising lead compound in the development of pharmaceuticals targeting bacterial infections and cancer. The furan moiety is known for its therapeutic efficacy, making this compound a candidate for further exploration in drug design.

Biological Activity

Preliminary studies indicate that this compound exhibits notable biological activities, including:

- Enzyme Interaction : It interacts with enzymes involved in amino acid metabolism, potentially forming Schiff bases that can modulate enzymatic activity.

- Neuropharmacological Effects : In vivo studies have shown effects on synaptic transmission, suggesting applications in neuropharmacology.

Biochemical Research

Proteomics and Protein Interaction Studies

In the field of proteomics, this compound is utilized to investigate protein interactions and functions. Its ability to modulate enzyme activity makes it a valuable tool for studying complex biochemical pathways.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets such as receptors and enzymes. This interaction leads to various biological effects, which are crucial for understanding its potential therapeutic applications .

Spectroscopic Analysis

Structural Elucidation

Spectroscopic techniques, including FT-IR, FT-Raman, UV-vis, and NMR, have been employed to analyze this compound. These methods help elucidate the compound's structure and confirm theoretical predictions made through density functional theory (DFT) calculations.

Chemical Reactions

This compound undergoes various chemical reactions that are significant for its applications:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be achieved with lithium aluminum hydride.

- Substitution : Nucleophilic substitution reactions involving the amine group can occur under specific conditions.

Case Studies and Research Findings

Several case studies have documented the applications and effects of But-2-ynyl-furan-2-ylmethyl-amino hydrochloride:

- Enzyme Inhibition Studies : Research demonstrated selective inhibition of human monoamine oxidase (hMAO-B), indicating significant pharmacological potential.

- Neuropharmacological Effects : Studies on anesthetized rats revealed impacts on synaptic transmission and long-term potentiation (LTP), suggesting relevance in neuropharmacology.

- Antiviral Research : Initial findings suggest that this compound may inhibit viral replication processes, warranting further investigation into its potential as an antiviral agent .

Mecanismo De Acción

The mechanism of action of But-2-ynyl-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride can be compared with other similar compounds, such as:

Furan-2-ylmethylamine: A simpler analog without the but-2-ynyl group.

But-2-ynyl-phenylmethyl-amine: A similar compound where the furan ring is replaced by a phenyl ring.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Actividad Biológica

But-2-ynyl-furan-2-ylmethyl-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its unique structural properties and potential biological activities. This article explores its biochemical interactions, mechanisms of action, and relevant research findings, including data tables and case studies.

- Molecular Formula : C₁₃H₁₅ClN₂O

- Molecular Weight : Approximately 185.66 g/mol

- Structure : The compound features a but-2-ynyl group attached to a furan-2-ylmethyl amine structure, which enhances its solubility and reactivity in biochemical applications.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, particularly those involved in amino acid metabolism. It can form Schiff bases with enzyme active sites, leading to either inhibition or activation of enzymatic activity.

- Cell Signaling Modulation : It influences cell signaling pathways, which can alter gene expression and cellular metabolism. This modulation may result in increased or decreased production of specific metabolites, impacting overall cellular function.

- Potential Antiviral Activity : Preliminary studies suggest that the compound may possess antiviral properties, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that this compound exhibits a range of biological activities relevant to pharmacology:

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Enzyme Inhibition Studies : A study evaluated the inhibitory effects of this compound on human monoamine oxidase (hMAO) enzymes. The compound demonstrated selective inhibition of hMAO-B with an IC50 value indicating significant potency .

- Neuropharmacological Effects : In vivo studies conducted on anesthetized rats showed that the hydrochloride salt of this compound affected synaptic transmission and long-term potentiation (LTP), suggesting potential applications in neuropharmacology .

- Antiviral Research : Although still preliminary, findings indicate that this compound may inhibit viral replication processes, warranting further investigation into its potential as an antiviral agent.

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)but-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-3-6-10-8-9-5-4-7-11-9;/h4-5,7,10H,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWPXEKDHQAJVGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCNCC1=CC=CO1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.